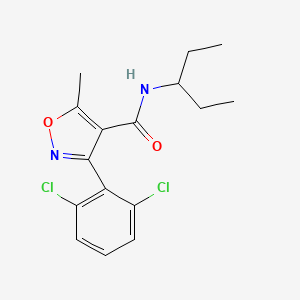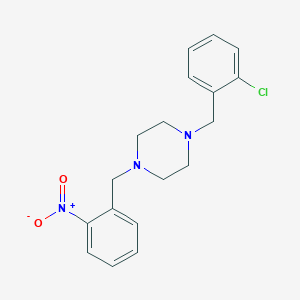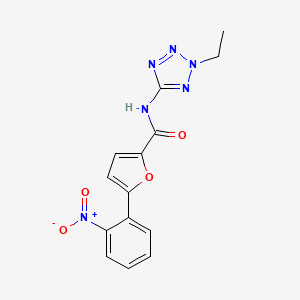![molecular formula C17H18N2O4S B5781838 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTB is a thioamide derivative of benzamide, and its chemical structure is shown in Figure 1.
Applications De Recherche Scientifique
3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells (2). In addition, this compound has been found to have anti-inflammatory and antioxidant properties (3). In biochemistry, this compound has been used as a tool to study protein-protein interactions (4). In material science, this compound has been used as a ligand to prepare metal complexes with potential applications in catalysis and material synthesis (5).
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation (6). In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer (7).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs (2). In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may help protect cells from oxidative stress (3). This compound has also been found to reduce inflammation by inhibiting the activation of NF-κB (7).
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain applications. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. The anti-cancer activity of this compound has been demonstrated in vitro, but further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the use of this compound as a tool to study protein-protein interactions and signaling pathways in cells. This compound has been shown to inhibit the activity of HDACs and NF-κB, but its effects on other enzymes and pathways are not well understood. Finally, the use of this compound as a ligand for the preparation of metal complexes with potential applications in catalysis and material science is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways in cells. Although this compound has some limitations for use in lab experiments, it has several advantages and is an area of ongoing research for its potential applications.
Méthodes De Synthèse
3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3,4-dimethoxybenzoyl chloride to form this compound. The detailed synthesis method and reaction mechanism have been reported in the literature (1).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-13-7-5-12(6-8-13)18-17(24)19-16(20)11-4-9-14(22-2)15(10-11)23-3/h4-10H,1-3H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFODDFOPJWUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)

![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)
